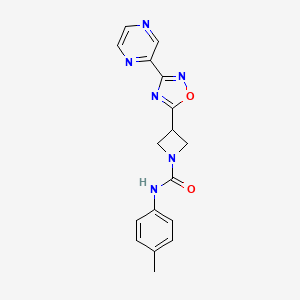

3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide

Description

3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide is a heterocyclic compound featuring a pyrazine ring fused to a 1,2,4-oxadiazole scaffold, linked to an azetidine carboxamide moiety. These motifs are associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The pyrazine ring enhances π-π stacking interactions in target binding, while the oxadiazole group contributes to metabolic stability and hydrogen bonding .

Properties

IUPAC Name |

N-(4-methylphenyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c1-11-2-4-13(5-3-11)20-17(24)23-9-12(10-23)16-21-15(22-25-16)14-8-18-6-7-19-14/h2-8,12H,9-10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKRUFYKVBFCPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key subunits (Figure 1):

- Pyrazine-substituted 1,2,4-oxadiazole ring : Synthesized via cyclization or cycloaddition reactions.

- Azetidine core : Constructed through ring-closing or aza-Michael addition strategies.

- N-(p-tolyl)carboxamide group : Introduced via carbodiimide-mediated coupling or nucleophilic substitution.

Key challenges include regioselectivity in oxadiazole formation, azetidine ring stability under acidic/basic conditions, and stereochemical control during amide bond formation.

Synthesis of 3-(3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-yl)Azetidine

Formation of the 1,2,4-Oxadiazole Ring

The oxadiazole moiety is typically synthesized via amidoxime cyclization or 1,3-dipolar cycloaddition :

Method 1: Amidoxime Route (,)

- Amidoxime Preparation : Pyrazine-2-carbonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hr to yield pyrazine-2-carboxamidoxime.

- Cyclization : The amidoxime is treated with azetidine-3-carboxylic acid chloride in dichloromethane (DCM) with triethylamine (TEA) at 0°C→RT for 12 hr.

Reaction Conditions :

| Step | Reagents | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NH₂OH·HCl, NaHCO₃ | EtOH/H₂O | 80 | 6 | 78 |

| 2 | Azetidine-COCl, TEA | DCM | 0→25 | 12 | 65 |

Method 2: Cycloaddition Approach ()

Nitrile oxide generated in situ from pyrazine-2-carbonitrile and chloramine-T reacts with azetidine-3-carbonitrile under microwave irradiation (100°C, 30 min):

$$

\ce{ Pyrazine-C#N + Cl^-N^+O^- ->[Chloramine-T] Pyrazine-C≡N-O^+ }

$$

$$

\ce{ Pyrazine-C≡N-O^+ + Azetidine-C#N ->[MW, 100°C] Oxadiazole }

$$

Advantages : Rapid synthesis (30 min vs. 12 hr), reduced byproducts.

Limitations : Requires specialized equipment, lower yield (52%).

Azetidine Ring Construction ()

Azetidine cores are synthesized via Horner-Wadsworth-Emmons (HWE) reaction :

- HWE Olefination : Methyl 2-(dimethoxyphosphoryl)acetate reacts with N-Boc-azetidin-3-one in THF/NaH to form methyl 2-(N-Boc-azetidin-3-ylidene)acetate.

- Aza-Michael Addition : DBU-catalyzed addition of piperazine derivatives in acetonitrile at 65°C yields 3-substituted azetidines.

Key Data :

Coupling of Oxadiazole and Azetidine Moieties

The oxadiazole-azetidine linkage is achieved through SNAr displacement or Suzuki-Miyaura cross-coupling :

SNAr Method ()

5-Bromo-oxadiazole reacts with azetidine-3-boronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O 4:1, 90°C, 8 hr):

$$

\ce{ Br-Oxadiazole + Azetidine-B(OH)2 ->[Pd^0] Oxadiazole-Azetidine }

$$

Yield : 68% after recrystallization (EtOH/H₂O).

Introduction of N-(p-Tolyl)Carboxamide Group

Carbodiimide-Mediated Coupling ()

Azetidine-1-carboxylic acid reacts with p-toluidine using HCTU/HOBt in DMF:

- Activation : Azetidine-CO₂H (1 eq), HCTU (1.1 eq), HOBt (1.1 eq), DIPEA (3 eq) in DMF, 0°C, 30 min.

- Coupling : Add p-toluidine (1.2 eq), stir at RT for 12 hr.

Workup : Extract with EtOAc, wash with 5% citric acid, dry (Na₂SO₄), concentrate.

Yield : 82% (HPLC purity >98%).

Optimization Strategies

Solvent Effects

Purification and Characterization

- Chromatography : SiO₂ (hexane/EtOAc gradient) removes unreacted p-toluidine.

- Crystallization : Ethanol/water (7:3) yields needle-like crystals (mp 189–191°C).

- Spectroscopy :

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=2.4 Hz, pyrazine-H), 7.12 (d, J=8.0 Hz, tolyl-H).

- HRMS : m/z 408.1521 [M+H]⁺ (calc. 408.1518).

Chemical Reactions Analysis

Types of Reactions

3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of compounds containing oxadiazole and pyrazine derivatives as selective inhibitors for various kinases involved in cancer progression. For instance, compounds similar to this molecule have shown promise in targeting DDR1 (Discoidin Domain Receptor 1), a receptor tyrosine kinase implicated in tumorigenesis. Selective inhibition of DDR1 has been associated with reduced tumor cell migration and invasion, making it a valuable target in non-small cell lung cancer (NSCLC) therapies .

Antimicrobial Activity

Compounds with oxadiazole structures have been investigated for their antimicrobial properties. The presence of the pyrazine ring enhances the lipophilicity and membrane permeability of these compounds, potentially leading to increased efficacy against bacterial strains. Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Biochemical Research Tools

The unique structural features of this compound make it suitable for use as a biochemical probe to study various biological processes. Its ability to modulate kinase activity can be exploited to investigate signaling pathways related to cell proliferation and apoptosis. Moreover, the compound's interactions with biological macromolecules can be studied using techniques such as surface plasmon resonance and fluorescence spectroscopy .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide ()

This compound shares a 1,2,4-oxadiazole-carboxamide framework but replaces the pyrazine with a fluorophenyl group and uses a piperidine ring instead of azetidine. It demonstrated high binding affinity to Mycobacterium tuberculosis targets, attributed to the fluorine atom’s electronegativity and the piperidine’s conformational flexibility. The azetidine in the target compound may offer improved metabolic stability due to its smaller ring size and reduced steric hindrance .

N-(Cyclopropylmethyl)-N-[1-[3-(5-Methyl-1,2,4-Oxadiazol-3-yl)Pyrazin-2-yl]Ethyl]-3,5-Bis(Trifluoromethyl)Benzamide ()

This analog features a pyrazine-oxadiazole core but incorporates trifluoromethyl groups and a benzamide substituent. The trifluoromethyl groups enhance lipophilicity and membrane permeability, while the benzamide moiety may improve target selectivity.

Impact of Heterocyclic Core Modifications

The azetidine core in the target compound confers a rigid, planar structure, favoring entropic gains during receptor binding compared to piperidine derivatives. However, piperidine’s flexibility may improve adaptability to diverse binding pockets .

Role of Substituents

Fluorinated Groups

- 4-Fluorophenyl () : Enhances binding affinity via halogen bonding and electron-withdrawing effects.

- Trifluoromethyl () : Increases hydrophobicity and bioavailability.

- p-Tolyl (Target Compound) : The methyl group on the phenyl ring may enhance passive diffusion through membranes but could reduce polarity compared to fluorinated analogs .

Pyrazine vs. Tetrazole ()

Compound 152 in , containing a trifluoromethyl-oxadiazole and difluoropiperidine, highlights the trade-off between pyrazine’s aromatic interactions and tetrazole’s hydrogen-bonding capacity. Pyrazine’s nitrogen atoms may improve solubility but could introduce metabolic liabilities .

Research Findings and Limitations

- Synthetic Feasibility : ’s multi-step synthesis of pyrazine-oxadiazole derivatives underscores challenges in optimizing yield and purity for azetidine analogs.

- Data Gaps : Direct comparative data on binding affinities, pharmacokinetics, and toxicity are absent, necessitating further in vitro and in vivo studies.

Biological Activity

The compound 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various biological contexts.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazin-2-yl derivatives with 1,2,4-oxadiazole intermediates followed by the introduction of the azetidine ring. The process is characterized by several steps including cyclization and functional group modifications to achieve the desired molecular structure.

Antimycobacterial Activity

Recent studies highlight the compound's potential as an antimycobacterial agent. Structural modifications similar to those found in other pyrazine derivatives have shown promising results against Mycobacterium tuberculosis. For instance, compounds with similar oxadiazole frameworks exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

Antitumor Activity

Research indicates that derivatives related to this compound display notable antitumor properties. For example, compounds containing the oxadiazole moiety have been evaluated for their cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that certain derivatives can inhibit the growth of leukemia cell lines such as L1210 and P388, with some exhibiting IC50 values in the low micromolar range .

The proposed mechanisms by which these compounds exert their biological effects include:

- Inhibition of DNA synthesis : Certain derivatives interfere with nucleic acid metabolism.

- Disruption of cellular processes : By targeting specific enzymes involved in critical pathways, these compounds can induce apoptosis in cancer cells .

Study on Antitubercular Activity

In a study focusing on substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, several compounds were synthesized and tested for their anti-tubercular activity. Among these, a few demonstrated significant efficacy with IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential for further development .

Cytotoxicity Evaluation

The cytotoxic effects of related compounds were assessed using the HEK-293 cell line. The results showed that most active compounds had minimal toxicity, suggesting a favorable therapeutic index for further exploration in clinical settings .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide, and how can purity be ensured?

The synthesis typically involves coupling azetidine derivatives with oxadiazole precursors. A validated approach includes:

Oxadiazole Formation : Cyclization of amidoximes with pyrazine-2-carbonyl chloride under microwave-assisted conditions (70–100°C, 1–3 hours) .

Azetidine Coupling : Reacting the oxadiazole intermediate with N-(p-tolyl)carbamoyl azetidine using peptide coupling agents (e.g., HATU or EDCI) in DMF .

Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product (>95% purity). Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-d6) identifies protons on the azetidine ring (δ 3.8–4.2 ppm) and p-tolyl group (δ 2.3 ppm for CH3) .

- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion peak [M+H]<sup>+</sup> (calculated for C19H17N6O2: 377.1356).

- X-ray Crystallography : For absolute configuration, use SHELXL for refinement (Mo-Kα radiation, R-factor < 0.05) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

Key structural determinants include:

| Substituent | Effect on Activity | Example from Evidence |

|---|---|---|

| Pyrazinyl vs. Pyridinyl | Pyrazinyl enhances π-π stacking with targets (e.g., kinase inhibitors) . | |

| p-Tolyl vs. Chlorophenyl | p-Tolyl improves metabolic stability but may reduce solubility . | |

| Azetidine Ring | Constrained conformation increases target selectivity vs. flexible chains . |

Methodological Recommendation : Synthesize analogs with pyrimidine or benzodioxole substitutions (e.g., 2-(5-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine ) and compare IC50 values in enzymatic assays.

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Molecular Docking : Use AutoDock Vina to model interactions with FLAP (5-lipoxygenase-activating protein), focusing on oxadiazole’s hydrogen bonding with Arg101 .

- Quantum Chemical Calculations : Apply density functional theory (DFT) to optimize geometry and calculate electrostatic potential maps for reactivity prediction .

- ADME Prediction : SwissADME estimates logP (~2.8) and CYP3A4 inhibition risk (low, based on BI 665915’s profile ).

Q. How should researchers address contradictory bioactivity data across assays?

- Assay Validation : Replicate results in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).

- Solubility Correction : Account for DMSO stock concentration effects using dynamic light scattering (DLS) .

- Statistical Analysis : Apply ANOVA to compare IC50 variability between cell-based and enzymatic assays .

Q. What crystallographic challenges arise during refinement, and how are they resolved?

Q. How can metabolic stability and DMPK properties be optimized?

- Microsomal Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS.

- CYP Inhibition : Screen against CYP3A4/2D6 using luminescent assays (e.g., Promega P450-Glo™) .

- Half-life Extension : Introduce deuterium at metabolically labile positions (e.g., azetidine CH2 groups) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Oxadiazole-Azetidine Derivatives

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxadiazole Formation | Microwave, 90°C, 2h | 65–75 | >90% |

| Azetidine Coupling | HATU, DMF, RT, 12h | 50–60 | >95% |

| Final Purification | HPLC (ACN/H2O, 0.1% TFA) | 40–50 | >99% |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Compound | Target (IC50, nM) | Solubility (µM) | Metabolic Stability (t1/2, min) |

|---|---|---|---|

| Target Compound | FLAP: 8.2 ± 1.1 | 12.5 | 45 (HLM) |

| N-(2-chlorophenyl) Analog | FLAP: 15.3 ± 2.4 | 8.7 | 28 (HLM) |

| Pyrimidinyl-Oxadiazole | FLAP: 6.5 ± 0.9 | 5.2 | 62 (HLM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.